1-(Hydroxymethyl)azepan-2-one

描述

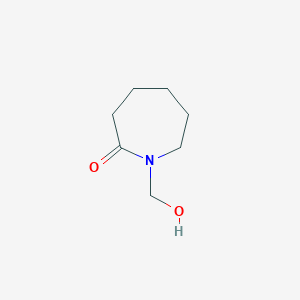

1-(Hydroxymethyl)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a hydroxymethyl (-CH2OH) group at the nitrogen position. Azepan-2-one derivatives are valued in organic synthesis and pharmaceutical research due to their conformational flexibility and functionalizability. The hydroxymethyl group likely enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to other substituents .

准备方法

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of caprolactam with formaldehyde in the presence of a base such as potassium carbonate . The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced to the nitrogen atom of the caprolactam ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.

化学反应分析

Types of Reactions: 1-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(Hydroxymethyl)azepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(Hydroxymethyl)azepan-2-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites of enzymes or receptors, leading to changes in biological activity . The compound can also act as an intermediate in the synthesis of other bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.

相似化合物的比较

Comparison with Structural Analogs

Hydroxyalkyl-Substituted Azepan-2-ones

1-(2-Hydroxyethyl)azepan-2-one (C8H15NO2)

- Structure : Features a hydroxyethyl (-CH2CH2OH) substituent.

- Properties : Molecular weight 157.21 g/mol; SMILES:

C1CCC(=O)N(CC1)CCO. - Applications : Discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis or stability .

α-Hydroxymethyl Furfural (C6H6O3)

Aminoalkyl-Substituted Azepan-2-ones

1-(3-Aminopropyl)azepan-2-one (C9H18N2O)

- Structure : Contains a terminal amine (-CH2CH2CH2NH2).

- Applications: Used as a building block for heterocycles and peptide bond formation; priced at $239/250 mg (Santa Cruz Biotechnology) .

- Comparison : The hydroxymethyl analog lacks the nucleophilic amine but may undergo oxidation or esterification reactions due to the -CH2OH group.

Bulky Substituents: Adamantane Derivatives

1-(Adamantan-1-yl)azepan-2-one (C16H25NO)

- Structure : Incorporates a rigid adamantane group.

Sulfonamide Derivatives

1-Tosyl Azepan-2-one (C13H17NO3S)

- Synthesis : Prepared via GP16 reaction (58–93% yield) .

- Properties : Melting points 100–154°C; IR peaks at 1700 cm⁻¹ (lactam C=O) and 1350–1150 cm⁻¹ (sulfonyl S=O) .

- Comparison : Sulfonamide derivatives exhibit higher thermal stability due to strong electron-withdrawing groups, whereas hydroxymethyl analogs may have lower melting points due to hydrogen bonding.

Dimeric Structures

1-(2-Oxoazepane-1-carbonyl)azepan-2-one (C13H20N2O3)

Data Tables

Table 1: Physical Properties of Selected Azepan-2-one Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(Hydroxymethyl)azepan-2-one* | C7H13NO2 | 143.18 | N/A | Hydroxymethyl, lactam |

| 1-(2-Hydroxyethyl)azepan-2-one | C8H15NO2 | 157.21 | N/A | Hydroxyethyl, lactam |

| 1-Tosyl azepan-2-one | C13H17NO3S | 283.34 | 100–154 | Tosyl, lactam |

| 1-(Adamantan-1-yl)azepan-2-one | C16H25NO | 247.38 | N/A | Adamantane, lactam |

*Hypothetical data inferred from analogs.

生物活性

1-(Hydroxymethyl)azepan-2-one, a seven-membered lactam derivative, has garnered attention in recent years for its potential biological activities. This compound, with the chemical formula C7H13NO, is structurally characterized by a hydroxymethyl group attached to the azepan ring. The following sections will explore its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of caprolactam with formaldehyde in the presence of a base, such as potassium carbonate. This method highlights the versatility of lactam derivatives and their potential for further functionalization in medicinal chemistry.

Common Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Caprolactam + Formaldehyde | Base (K2CO3), Heat | Variable |

| Route 2 | Nitroarenes + Amines | Catalysts (e.g., Sc(OTf)3) | High yields reported |

Biological Activities

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

The mechanism of action for this compound involves its interaction with various molecular targets:

- Active Site Interaction : The hydroxymethyl group enhances the compound's ability to bind to enzyme active sites or receptors, potentially altering their activity and leading to therapeutic effects.

- Molecular Docking Studies : Computational studies using molecular docking have suggested that derivatives of this compound may interact favorably with targets involved in cell proliferation and apoptosis pathways .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential:

- Anticancer Activity : A study exploring lactam derivatives found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further anticancer research .

- Enzyme Interaction Studies : Research focusing on enzyme inhibitors has highlighted the importance of structural modifications in enhancing biological activity. This indicates that systematic studies on the derivatives of this compound could yield promising results in enzyme inhibition assays.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Hydroxymethyl)azepan-2-one, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis of this compound typically involves lactam functionalization via hydroxymethylation. Key parameters include temperature control (e.g., 0–5°C for kinetically favored products) and stoichiometric ratios of reagents (e.g., formaldehyde equivalents). Efficiency can be quantified using yield calculations, NMR purity analysis, and kinetic studies (e.g., monitoring by HPLC). For reproducibility, document solvent choices (e.g., anhydrous THF) and inert atmosphere conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming lactam ring integrity and hydroxymethyl group position. Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 software) provides bond-length and angle data. Ensure high-resolution data (<1.0 Å) to resolve potential tautomerism .

- FT-IR : Validate carbonyl stretching frequencies (1650–1750 cm) to confirm lactam functionality .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic attacks on the lactam carbonyl. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy.

- Solvent Effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction pathways. Cross-reference with empirical solvent screening (e.g., DMF vs. dichloromethane) to identify discrepancies .

- Contradiction Resolution : If computational results conflict with experimental yields, re-examine implicit solvation assumptions or consider explicit solvent molecules in simulations .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., , solubility) of this compound across studies?

- Methodological Answer :

- Data Harmonization : Compile literature values into a meta-analysis table, highlighting measurement conditions (e.g., DSC heating rates for ). Use statistical tools (e.g., Grubbs’ test) to identify outliers .

- Reproducibility Protocols : Replicate experiments under standardized conditions (e.g., IUPAC-recommended solubility measurements). For polymorphic compounds, specify crystalline forms via PXRD to avoid misattribution of thermal data .

- Error Source Analysis : Investigate instrumental calibration (e.g., DSC baseline correction) and sample purity (e.g., HPLC >99%) as contributors to variability .

Q. Experimental Design & Data Analysis

Q. How should researchers design controlled experiments to evaluate the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral auxiliaries (e.g., BINOL derivatives) under varying temperatures and solvent polarities. Use enantiomeric excess (ee) as a metric, measured via chiral HPLC or F NMR with chiral shift reagents.

- Control Experiments : Include achiral analogs to isolate stereochemical effects. Document turnover numbers (TON) and frequencies (TOF) to compare catalytic efficiency .

- Statistical Validation : Apply ANOVA to assess significance of ee differences across trials, ensuring p-values <0.05 .

Q. What methods validate the stability of this compound under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products monthly via LC-MS. Compare with room-temperature controls.

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at standard conditions. Identify major degradation pathways (e.g., hydrolysis) through isotopic labeling (O) studies .

Q. Critical Analysis & Research Gaps

Q. How can contradictory data on the biological activity of this compound derivatives be reconciled?

- Methodological Answer :

- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, incubation times). For cytotoxicity studies, normalize data to positive controls (e.g., doxorubicin) to account for batch variability.

- Structure-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity. If in vitro/in vivo results conflict, assess bioavailability differences (e.g., LogP values) .

Q. What advanced techniques address the challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Crystallization Screening : Employ high-throughput platforms (e.g., Gryphon LCP) with 96 solvent combinations. Optimize via vapor diffusion in sitting-drop trays.

- Twinned Data Refinement : If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R <5% and CC >90% in XPREP .

属性

IUPAC Name |

1-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUDWHWPQWURCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065346 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-64-7 | |

| Record name | N-(Hydroxymethyl)caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13088-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013088647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Hydroxymethyl)azepan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6P2PD3XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。